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molecular formula C10H13ClF3NO B2654367 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride CAS No. 123206-13-3

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride

Cat. No. B2654367
M. Wt: 255.67
InChI Key: AGAURFWFKGJLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960575B2

Procedure details

12 N Hydrochloric acid is added to a suspension of (2RS, 3RS)-3-benzoylamino-2-hydroxy-4-phenyl-1,1,1-trifluorobutane (3.00 g, Reference compound No. 31-1), ethanol (60 ml) and water (60 ml), and the mixture is refluxed for one day. After standing, the reaction mixture is concentrated under reduced pressure, diethyl ether is added to the resulting residue, and the whole is extracted with water. The extract is concentrated under reduced pressure to give the titled reference compound (1.58 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2RS, 3RS)-3-benzoylamino-2-hydroxy-4-phenyl-1,1,1-trifluorobutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([NH:10][CH:11]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:12]([OH:17])[C:13]([F:16])([F:15])[F:14])(=O)C1C=CC=CC=1.C(O)C>O>[ClH:1].[NH2:10][CH:11]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:12]([OH:17])[C:13]([F:14])([F:15])[F:16] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
(2RS, 3RS)-3-benzoylamino-2-hydroxy-4-phenyl-1,1,1-trifluorobutane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(C(C(F)(F)F)O)CC1=CC=CC=C1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure, diethyl ether
ADDITION
Type
ADDITION
Details
is added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
the whole is extracted with water
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(C(F)(F)F)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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